4-[4-(Methylamino)phenyl]morpholin-3-one
Description
Overview of the Morpholinone Scaffold in Chemical Research
The morpholine (B109124) ring, a six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone in medicinal chemistry, widely regarded as a "privileged scaffold." nih.govnih.govresearchgate.netresearchgate.net This designation stems from its frequent appearance in a vast number of approved drugs and biologically active molecules. nih.govresearchgate.netresearchgate.net The morpholinone scaffold, a ketone-containing derivative of morpholine, inherits many of the advantageous properties that make the parent structure so valuable.
Researchers and medicinal chemists are drawn to the morpholine and morpholinone motifs for several key reasons:
Synthetic Accessibility: The morpholine ring is a versatile and readily accessible building block that can be easily introduced as a reagent or constructed through a variety of established synthetic methods. nih.govresearchgate.net
Biological Versatility: When appropriately substituted, the morpholinone scaffold gives rise to compounds with a wide spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and potent central nervous system (CNS) effects. ijprems.comresearchgate.net
Structural Role: In many bioactive compounds, the morpholine ring is not just a passive carrier but an integral part of the pharmacophore, making critical interactions with biological targets like enzymes and receptors. nih.govresearchgate.netnih.gov Its flexible chair-like conformation allows it to orient substituents in optimal positions for binding. nih.govresearchgate.net
The utility of this scaffold has driven continuous research into new synthetic methodologies to create diverse libraries of morpholine-containing compounds for drug discovery programs. nih.govrsc.org
Significance of N-Aryl Morpholinones in Synthetic and Biological Chemistry
The attachment of an aromatic (aryl) ring to the nitrogen atom of the morpholinone core creates the N-aryl morpholinone subclass, a group of compounds with particular significance in both synthetic and biological chemistry. This structural modification can profoundly influence the molecule's electronic properties, conformation, and ability to interact with biological targets.
N-aryl morpholinones are recognized as important pharmacophores, particularly in the development of drugs targeting the central nervous system, where they can mimic endogenous neurotransmitters and improve passage across the blood-brain barrier. nih.gov The development of advanced synthetic methods, such as catalytic asymmetric reactions, has enabled the production of specific chiral N-aryl morpholinones, which is crucial as biological activity is often dependent on a single enantiomer. nih.gov
The strategic value of this class is demonstrated by its application in the synthesis of complex therapeutic agents. For instance, derivatives of N-aryl morpholinones serve as key precursors in the development of novel kinase inhibitors and receptor antagonists. nih.gov Their utility extends beyond pharmaceuticals into materials science, where N-substituted morpholinones are explored as monomers for creating functionalized polymers.
Research Rationale and Strategic Importance of 4-[4-(Methylamino)phenyl]morpholin-3-one and Related Derivatives
The primary research rationale for synthesizing and investigating this compound and its close chemical relatives is their role as key intermediates in the production of modern pharmaceuticals. The strategic importance of this molecular framework is highlighted by its direct connection to the anticoagulant drug Rivaroxaban (Xarelto®). acs.org
Rivaroxaban is an orally active direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade, and is widely used for preventing and treating thromboembolic diseases. nih.govacs.org The industrial synthesis of this blockbuster drug relies on a highly efficient and scalable supply of its core components. One of the central building blocks for Rivaroxaban is 4-(4-aminophenyl)morpholin-3-one (B139978). acs.orgnbinno.comlookchem.com This precursor contains the essential N-aryl morpholinone structure that forms a significant portion of the final Rivaroxaban molecule.
The target compound of this article, 4-[4-(methylamino )phenyl]morpholin-3-one, is a direct derivative of this crucial precursor, differing only by the addition of a methyl group to the aniline (B41778) nitrogen. In the context of pharmaceutical process chemistry and drug discovery, such derivatives are investigated for several reasons:
As potential alternative intermediates in improved or novel synthetic routes. google.comgoogleapis.com
As impurities that must be characterized and controlled during manufacturing.
As analogues in structure-activity relationship (SAR) studies to explore how small molecular changes impact biological activity or safety profiles.
The development of cost-effective, safe, and environmentally benign protocols for producing Rivaroxaban and its intermediates is an area of intensive research. acs.org Therefore, compounds like this compound and other related derivatives are of significant strategic interest to the pharmaceutical industry. google.compharmaffiliates.com
Interactive Data Tables
Table 1: Physicochemical Properties of the Key Precursor, 4-(4-Aminophenyl)morpholin-3-one
This table summarizes the computed physical and chemical properties of the foundational intermediate compound used in the synthesis of Rivaroxaban.
| Property | Value | Source |
| IUPAC Name | 4-(4-aminophenyl)morpholin-3-one | nih.gov |
| CAS Number | 438056-69-0 | nbinno.com |
| Molecular Formula | C₁₀H₁₂N₂O₂ | nih.gov |
| Molecular Weight | 192.21 g/mol | nih.gov |
| Appearance | Off-white solid | nbinno.com |
| Melting Point | 171.0 to 175.0 °C | nbinno.com |
| Boiling Point (Predicted) | 502.3±45.0 °C | nbinno.com |
| Solubility | Soluble in DMSO and methanol | nbinno.com |
Table 2: Examples of N-Aryl Morpholinone Derivatives and Their Research Context
This table highlights the diverse applications and research focus for various molecules built upon the N-aryl morpholinone scaffold.
| Compound Name | Research Context/Significance |
| Rivaroxaban | Approved anticoagulant drug; direct Factor Xa inhibitor. nih.govacs.org |
| 4-(4-Nitrophenyl)morpholin-3-one (B139987) | Direct precursor to 4-(4-aminophenyl)morpholin-3-one via reduction. nbinno.com |
| 4-Phenyl-3-morpholinone | Precursor for creating nitrated derivatives in multi-step syntheses. |
| 4-(3-Aminophenyl)morpholin-3-one | Isomeric analogue used in comparative chemical and biological studies. nih.gov |
| (S)-4-(4-((5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one) | Advanced intermediate in the synthesis of Rivaroxaban. google.comgoogleapis.com |
Structure
3D Structure
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-[4-(methylamino)phenyl]morpholin-3-one |
InChI |
InChI=1S/C11H14N2O2/c1-12-9-2-4-10(5-3-9)13-6-7-15-8-11(13)14/h2-5,12H,6-8H2,1H3 |
InChI Key |
JAHXVKJQRGGXCT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)N2CCOCC2=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 4 Methylamino Phenyl Morpholin 3 One and Analogues
Development of Efficient Synthetic Routes to the Morpholin-3-one (B89469) Scaffold
The morpholin-3-one heterocyclic system is a key structural component. researchgate.net Its synthesis has been approached through various strategies, focusing on building the ring and installing necessary functionalities efficiently. A common precursor in many syntheses for the title compound is 4-(4-aminophenyl)morpholin-3-one (B139978), which is then typically methylated in a final step. google.com
Strategies for Ring Construction and Functionalization
The construction of the morpholin-3-one ring generally involves the formation of an amide and an ether linkage within a six-membered ring. Key strategies include intramolecular and intermolecular cyclizations.
Cyclization of N-(2-Hydroxyethyl)anilines: A prevalent method involves the reaction of an N-substituted-2-aminoethanol with a reagent containing a two-carbon unit with a leaving group, such as chloroacetyl chloride. For instance, 4-phenylmorpholin-3-one (B154935) can be prepared by reacting 2-anilinoethanol (B49455) with chloroacetyl chloride. google.com This is often followed by functionalization of the phenyl ring.
Intramolecular Cyclization of Acyclic Precursors: Another robust strategy is the base-mediated intramolecular cyclization of an acyclic N-aryl-2-(2-haloethoxy)acetamide. For example, 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide undergoes cyclization in the presence of a base to form 4-(4-nitrophenyl)morpholin-3-one (B139987). google.com This approach builds the key phenyl-nitrogen bond before ring closure.
Oxidation of Morpholines: The direct oxidation of a pre-formed morpholine (B109124) ring is also a viable, though sometimes lower-yielding, method. The oxidation of 4-phenylmorpholine (B1362484) using potassium permanganate (B83412) under phase-transfer catalysis conditions has been reported to yield 4-phenylmorpholin-3-one, although this method can be difficult to scale up. google.com A more recent method describes the selective oxidation of 4-(4-nitrophenyl)morpholine (B78992) using sodium chlorite (B76162) as an inexpensive oxidant to give the desired morpholin-3-one. acs.org
Annulation of Amino Alcohols: A general approach for morpholinone synthesis involves the annulation of 1,2-amino alcohols with carboxylic acid derivatives that have a leaving group alpha to the carbonyl group. chemrxiv.org This typically proceeds in two steps: amide bond formation followed by cyclization. chemrxiv.org
Introduction of Substituted Phenyl Moieties via Coupling Reactions
Attaching the specific 4-(methylamino)phenyl group, or a precursor like the 4-nitrophenyl group, to the nitrogen of the morpholin-3-one is a critical step. This can be achieved before or after the formation of the heterocyclic ring.
Nitration of 4-Phenylmorpholin-3-one: One of the most direct methods to functionalize the phenyl ring is through electrophilic aromatic substitution. The nitration of 4-phenylmorpholin-3-one yields 4-(4-nitrophenyl)morpholin-3-one, which can then be reduced to the corresponding aniline (B41778). google.comgoogle.com This aniline derivative serves as a key intermediate for introducing the final methylamino group.
Coupling of Haloarenes with Morpholine/Morpholinone: Modern coupling reactions offer an alternative. The synthesis can start with the condensation of a halo-nitroaromatic compound, such as 4-chloronitrobenzene or 4-fluoronitrobenzene, with morpholine or a morpholinone derivative. google.comacs.orggoogle.com For example, 4-chloronitrobenzene can be condensed with morpholine to produce 4-(4-nitrophenyl)morpholine, which is subsequently oxidized to 4-(4-nitrophenyl)morpholin-3-one. acs.org Another route involves coupling 4-nitro-fluorobenzene directly with morpholin-2-one, although this has been reported with very low yields. google.com
Synthesis from Substituted Anilines: A convergent approach involves starting with a pre-functionalized aniline. For example, 4-nitroaniline (B120555) can be reacted with 2-(2-chloroethoxy)acetic acid in the presence of a catalyst like phenylboronic acid to form the intermediate 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide, which is then cyclized. google.com
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction parameters is essential for developing economically viable and scalable syntheses. This involves careful selection of solvents, catalysts, temperature, and reagents to maximize yield and purity while minimizing side reactions.
For the synthesis of 4-(4-aminophenyl)morpholin-3-one, a key precursor, several process improvements have been reported. The reduction of 4-(4-nitrophenyl)morpholin-3-one is a crucial step. While various reducing agents can be used, catalytic hydrogenation is common. Performing the hydrogenation with a palladium on carbon (Pd/C) catalyst in an aliphatic alcohol like ethanol (B145695) has been shown to be effective. google.com One procedure notes that after hydrogenation in aqueous acetic acid with a Pd/C catalyst at 20-30°C and 1-5 bar hydrogen pressure, the product can be crystallized directly after a solvent exchange, leading to an efficient process. google.com
The cyclization step of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide has also been optimized. The use of a phase-transfer catalyst can facilitate the reaction, with one process reporting a 90% yield for this step. google.com In the synthesis of 4-phenylmorpholin-3-one from 2-anilinoethanol and chloroacetyl chloride, simultaneously metering the chloroacetyl chloride and an aqueous sodium hydroxide (B78521) solution while maintaining a pH between 12 and 12.5 at 35-45°C has been identified as an optimal condition. google.com
Table 1: Comparison of Selected Synthetic Routes to 4-(4-Aminophenyl)morpholin-3-one
Starting Material(s) Key Transformation Steps Reported Overall Yield Reference N-(2-Hydroxyethyl)aniline and Chloroacetyl Chloride 1. Cyclization to 4-phenylmorpholin-3-one
2. Nitration to 4-(4-nitrophenyl)morpholin-3-one
3. Catalytic Hydrogenation 52% nih.gov 4-Nitro-fluorobenzene and Morpholin-2-one 1. Coupling to 4-(4-nitrophenyl)morpholin-3-one
2. Catalytic Hydrogenation <7% nih.gov 2-(2-Chloroethoxy)acetic acid and 4-Nitroaniline 1. Amide formation (boric acid catalysis)
2. Cyclization (phase-transfer catalysis)
3. Catalytic Hydrogenation 33.8% nih.gov 4-chloronitrobenzene and Morpholine 1. Condensation to 4-(4-nitrophenyl)morpholine
2. Oxidation (Sodium Chlorite)
3. Reduction (Hydrazine/Fe(III) catalyst) Good overall yield (not specified numerically) google.com
Synthesis of Structural Analogues and Derivatives of 4-[4-(Methylamino)phenyl]morpholin-3-one
The synthesis of structural analogues is fundamental to structure-activity relationship (SAR) studies in drug discovery. Modifications can involve altering the substituents on the phenyl ring or making changes to the morpholinone core itself. nih.govnih.gov
Exploration of Substituent Effects on the Phenyl Ring
The electronic and steric properties of substituents on the phenyl ring can significantly influence both the synthetic accessibility and the biological activity of the final compound. nih.govrsc.org
In the context of the synthesis of 4-phenylmorpholin-3-one derivatives, the nature of the substituent on the phenyl ring dictates the strategy. For example, if the desired substituent is stable to nitration and reduction conditions, it can be introduced early in the synthesis, starting from a substituted aniline. If the substituent is sensitive, it may need to be introduced later, potentially via cross-coupling reactions on a halo-substituted 4-phenylmorpholin-3-one intermediate.
Studies on related morpholine derivatives have shown that aryl ring substitution is a key determinant of biological activity. nih.gov For instance, research on 2-[(phenoxy)(phenyl)methyl]morpholine derivatives demonstrated that different substitution patterns on the aryl rings led to compounds with selective serotonin (B10506) reuptake inhibition (SRI), selective noradrenaline reuptake inhibition (NRI), or dual activity (SNRI). nih.gov This highlights the importance of synthesizing a diverse library of phenyl-substituted analogues to explore the chemical space and optimize for a desired biological profile.
Modifications of the Morpholinone Core
Altering the morpholinone scaffold itself is another important avenue for generating structural diversity. The morpholine ring is considered a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in various biological interactions. researchgate.netresearchgate.netnih.gov
Synthetic strategies have been developed to access a wide range of substituted and modified morpholinone and morpholine cores:
Substitution at C2, C5, and C6: Various methods allow for the introduction of substituents at different positions on the morpholine ring. Organocatalytic asymmetric [3+3]-cycloadditions can produce functionalized morpholin-3-ones. researchgate.net A diastereoselective synthesis of substituted morpholines has been achieved from vinyloxiranes and amino-alcohols via a sequential Pd(0)-catalyzed Tsuji-Trost/Fe(III)-catalyzed heterocyclization, yielding 2,5- and 2,6-disubstituted products. researchgate.net
Fused and Spirocyclic Systems: More complex modifications include the creation of fused or spirocyclic systems. For example, glycosylidene-spiro-morpholinones have been synthesized via the ring closure of 2-chloroethyl glycosides. researchgate.net A scalable, four-step route to bis-morpholine spiroacetals has also been reported, providing conformationally restricted scaffolds for library assembly. acs.org
Ring Expansion/Contraction: While less common for this specific target, ring expansion of smaller heterocycles like aziridines can be used to construct morpholine rings, offering another pathway to novel core structures. researchgate.net
N-Acyl and N-Alkyl Morpholin-2-ones: The organocatalytic ring-opening polymerization of N-acyl morpholin-2-ones has been studied to create functionalized polyesters, demonstrating the chemical versatility of the morpholinone nitrogen. acs.org While N-alkyl substituted morpholin-2-ones did not polymerize under the studied conditions, the ability to modify the N-substituent is a key handle for tuning properties. acs.org
These advanced methodologies provide chemists with a toolkit to not only synthesize this compound efficiently but also to generate a wide array of analogues with modified phenyl rings and diverse morpholinone cores for further investigation.
Stereoselective Synthesis Approaches for Chiral Analogues
The development of stereoselective methods for constructing chiral morpholin-3-one cores is a critical area of research, as the stereochemistry of these scaffolds often plays a pivotal role in their biological activity. While direct stereoselective synthesis of this compound is not extensively detailed, several powerful strategies for analogous structures have been reported, which can be adapted for this target.
One prominent approach involves the use of chiral auxiliaries . For instance, a practical and high-yielding synthesis of chiral 1,2-amino alcohols and morpholin-2-ones has been achieved using arylglyoxals and the chiral auxiliary pseudoephedrine. justia.com This method, catalyzed by a Brønsted acid, delivers morpholinone products with high yield and selectivity. justia.com The auxiliary can then be cleaved to provide the enantiomerically enriched product.
Catalytic enantioselective methods represent a more elegant and atom-economical strategy. Researchers have developed a chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. googleapis.com This reaction proceeds via a domino [4 + 2] heteroannulation followed by a 1,2-aryl/alkyl shift of the resulting cyclic α-iminium hemiacetals, representing a novel asymmetric aza-benzilic ester rearrangement. googleapis.com This method has been successfully applied to the concise synthesis of a neurokinin-1 receptor antagonist, highlighting its utility in preparing complex chiral molecules. googleapis.com
Another innovative one-pot approach combines a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) to furnish 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones. google.com This process utilizes commercially available starting materials and a quinine-derived urea (B33335) as a catalyst for two of the three stereoselective steps, achieving good to high yields and excellent enantioselectivities (up to 99% ee). google.com This strategy has been demonstrated in the synthesis of a key intermediate for the antiemetic drug Aprepitant. google.com
Furthermore, electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols using bromine has been shown to produce highly substituted chiral morpholines with excellent diastereoselectivity. tdcommons.org The stereochemistry of the final product is dictated by the configuration of the starting amino alcohol. tdcommons.org
These methodologies provide a strong foundation for the development of stereoselective routes to chiral analogues of this compound. The choice of strategy would depend on the desired stereocenter (at C2, C5, or C6 of the morpholinone ring) and the availability of starting materials.
Table 1: Overview of Stereoselective Synthesis Strategies for Morpholinone Analogues
| Methodology | Key Features | Catalyst/Auxiliary | Achieved Selectivity | Reference |
|---|---|---|---|---|
| Chiral Auxiliary | Practical, high-yielding | Pseudoephedrine | High diastereoselectivity | justia.com |
| Catalytic Enantioselective Aza-Benzilic Ester Rearrangement | Domino reaction, atom-economical | Chiral Phosphoric Acid | High enantioselectivity | googleapis.com |
| One-Pot Catalytic Sequence | Telescoped reaction, high efficiency | Quinine-derived Urea | Up to 99% ee | google.com |
| Electrophile-Induced Cyclization | Diastereoselective, uses optically pure precursors | Bromine | High diastereoselectivity | tdcommons.org |
Scalability Considerations for Research Synthesis
The transition from a laboratory-scale synthesis to a larger, more practical scale for extensive research or preclinical studies requires careful consideration of factors such as cost, safety, efficiency, and robustness of the chemical process. For this compound, insights can be drawn from the well-documented scalable synthesis of its close analogue, 4-(4-aminophenyl)morpholin-3-one, a key intermediate in the industrial production of the anticoagulant drug Rivaroxaban. tdcommons.orggoogle.com
Several industrial processes for 4-(4-aminophenyl)morpholin-3-one have been developed, which can be adapted for the synthesis of the N-methylated analogue. A common and scalable route involves the following key transformations:
Formation of the Morpholinone Ring: A prevalent strategy is the reaction of an N-substituted aniline with a suitable C2-building block. For example, N-(2-hydroxyethyl)aniline can be reacted with chloroacetyl chloride to form 4-phenylmorpholin-3-one. google.comgoogle.com This intermediate is then nitrated to introduce the nitro group at the para position of the phenyl ring. google.comgoogle.com
Reduction of the Nitro Group: The subsequent reduction of the nitro group to an amine is a critical step. Catalytic hydrogenation is the most common and scalable method. For instance, 4-(4-nitrophenyl)morpholin-3-one can be hydrogenated using palladium on carbon (Pd/C) in an aliphatic alcohol like ethanol at elevated temperature and pressure to yield 4-(4-aminophenyl)morpholin-3-one. google.comgoogle.com This method is efficient and avoids the use of stoichiometric reducing agents.
An alternative, "one-pot" procedure has been described where 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide is cyclized to 4-(4-nitrophenyl)morpholin-3-one, which is then reduced in the same reaction vessel. google.com This approach offers improved process efficiency by minimizing intermediate isolation steps.
For the synthesis of the target compound, this compound, a similar synthetic sequence could be envisaged, starting with N-methyl-N-(2-hydroxyethyl)aniline or by introducing the methyl group at a later stage, for example, via reductive amination of the corresponding aldehyde or through N-alkylation of the 4-(4-aminophenyl)morpholin-3-one, although the latter may present selectivity challenges.
When considering scalability, several factors must be optimized:
Reagent and Solvent Selection: Utilizing cost-effective, readily available, and environmentally benign reagents and solvents is crucial. For example, the use of aqueous sodium hydroxide as a base and ethanol as a hydrogenation solvent are favorable for large-scale synthesis. google.com
Reaction Conditions: Temperature, pressure, and reaction times need to be carefully controlled to ensure safety, maximize yield, and minimize by-product formation. For instance, the nitration step requires careful temperature control due to its exothermic nature. google.com
Work-up and Purification: Procedures should be designed to be simple and efficient on a large scale. Crystallization is a preferred method for purification over chromatographic techniques, which are generally not practical for large quantities. tdcommons.orggoogle.com For example, the final product, 4-(4-aminophenyl)morpholin-3-one, is often isolated by crystallization from a suitable solvent like 2-propanol or methanol. tdcommons.orggoogle.com
Process Safety: A thorough safety assessment of each step is paramount. The potential for runaway reactions (e.g., nitration) and the handling of hazardous reagents (e.g., flammable solvents, hydrogenation catalysts) must be carefully managed. google.com
Table 2: Comparison of Synthetic Routes for Scalable Production of 4-(4-Aminophenyl)morpholin-3-one
| Route | Starting Materials | Key Steps | Advantages | Disadvantages | Reference |
|---|
By leveraging the knowledge gained from the industrial synthesis of closely related compounds, a robust and scalable process for the research-scale production of this compound can be effectively designed and implemented.
Structure Activity Relationship Sar and Molecular Design Principles of 4 4 Methylamino Phenyl Morpholin 3 One Derivatives
Analysis of Substituent Effects on Functional Modulation
The functional activity of derivatives based on the 4-phenylmorpholin-3-one (B154935) scaffold is highly sensitive to the nature and position of substituents on both the phenyl and morpholine (B109124) rings. SAR studies aim to identify which chemical groups enhance or diminish the desired biological effect. nih.gov The parent compound, 4-(4-aminophenyl)morpholin-3-one (B139978), is a known key intermediate for the synthesis of Factor Xa inhibitors, suggesting that this class of compounds has potential anticoagulant activity. google.comnih.gov
The transition from the primary amine in 4-(4-aminophenyl)morpholin-3-one to the secondary amine in 4-[4-(Methylamino)phenyl]morpholin-3-one is a key substitution. This N-methylation can influence several properties, including:
Basicity: The methyl group slightly increases the basicity of the nitrogen atom.
Lipophilicity: The addition of a methyl group increases the molecule's lipophilicity, which can affect its ability to cross cell membranes and its binding to hydrophobic pockets in a target protein.
Steric Profile: The methyl group adds steric bulk, which can lead to a more specific or, conversely, a hindered interaction with a biological target.
Further SAR studies on related morpholine derivatives have revealed important trends. For instance, in the development of Factor Xa inhibitors, the 4-(aminophenyl)morpholin-3-one moiety often serves as a crucial recognition element that binds to the S4 pocket of the enzyme. nih.gov Modifications to the phenyl ring are a common strategy to optimize binding affinity.
| Substituent Position | Type of Substituent | General Effect on Activity (Hypothesized for Factor Xa) |
| Phenyl Ring (ortho, meta) | Halogens (Cl, F), Methoxy (OCH₃) | Can alter electronic properties and conformation, potentially improving binding affinity by interacting with specific residues in the target's binding site. nih.gov |
| Phenyl Ring (para-amino group) | Acylation, Sulfonylation | Modifies the hydrogen-bonding capability and can introduce vectors for further extension into other pockets of the binding site, often leading to increased potency. nih.gov |
| Morpholine Ring | Alkyl or other groups at C2, C5, C6 | Introduces chirality and can provide additional contact points with the target enzyme, but may also introduce unfavorable steric clashes. e3s-conferences.org |
For example, studies on quinoline-substituted morpholine derivatives showed that 4-methyl and 4-phenyl substituents were among the most potent compounds in a series. e3s-conferences.org This highlights the significance of the substituent attached to the morpholine nitrogen. The potency of these compounds is often quantified by the half-maximal inhibitory concentration (IC₅₀), where a lower value indicates a more potent compound. nih.gov
Conformational Analysis and its Influence on Molecular Interactions
The six-membered morpholin-3-one (B89469) ring is not planar and typically adopts a half-chair or similar non-planar conformation. nih.gov The specific conformation influences the spatial orientation of the substituents. The most critical conformational parameter is the torsion angle between the plane of the phenyl ring and the morpholine ring. mdpi.com This angle dictates the relative positioning of the aminophenyl group, which is often crucial for insertion into a specific binding pocket of a target protein, such as the S1 or S4 pocket of serine proteases. nih.gov
Methods used to determine molecular conformation include:
X-ray Crystallography: Provides precise information about the solid-state conformation of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like the Nuclear Overhauser Effect (NOE) can reveal through-space proximity of atoms, allowing for the determination of the preferred conformation in solution. mdpi.com
Molecular Mechanics Calculations: Computational simulations are used to predict low-energy conformations and understand the energetic barriers to rotation around key bonds. nih.gov
The orientation of the nitrogen lone pair or the N-H bond in the aminophenyl group is also critical, as it is often involved in forming key hydrogen bonds with the receptor. nih.gov The interplay between the ring conformation and the phenyl group's rotation determines whether the molecule can adopt the optimal geometry required for high-affinity binding.
Pharmacophore Modeling for Receptor Binding and Ligand Design
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.gov For derivatives of this compound, a pharmacophore model is essential for designing new ligands with improved potency and selectivity.
Based on its role as an intermediate for Factor Xa inhibitors, a hypothetical pharmacophore for this scaffold can be proposed. google.comnih.gov Key features would likely include:
| Pharmacophoric Feature | Corresponding Chemical Group | Putative Interaction |
| Hydrogen Bond Donor | N-H of the methylamino group | Interaction with a carbonyl oxygen or other acceptor in the enzyme's active site. |
| Hydrogen Bond Acceptor | C=O of the morpholin-3-one | Interaction with a hydrogen bond donor (e.g., amide N-H) from a backbone residue of the target. |
| Aromatic/Hydrophobic Group | Phenyl ring | π-π stacking or hydrophobic interactions within a binding pocket. |
| Hydrophilic/Polar Region | Oxygen atom of the morpholine ring | Potential interaction with water molecules or polar residues at the edge of the binding site. |
This model serves as a blueprint for ligand design. Medicinal chemists can use it to rationally introduce new functional groups that match these pharmacophoric features more effectively or that can interact with adjacent regions of the target's binding site to increase affinity. Molecular modeling and computer simulations are used to virtually screen new designs against the target protein before undertaking their chemical synthesis. nih.gov
Impact of Stereochemistry on Biological Activity Profiles
Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the biological activity of chiral compounds. nih.govnih.gov While this compound itself is an achiral molecule, the introduction of one or more substituents onto the morpholine ring (at positions C2, C5, or C6) or on a substituent attached to the phenyl group can create chiral centers. This results in the formation of stereoisomers (enantiomers or diastereomers).
Biological systems, such as enzymes and receptors, are inherently chiral, being composed of L-amino acids. Consequently, they often exhibit stereoselectivity, interacting preferentially with one stereoisomer over another. nih.gov This preference arises because only one isomer can achieve the optimal three-point attachment or fit within the chiral binding site. researchgate.net
For example, if a methyl group were introduced at the C-2 position of the morpholine ring of this compound, it would create a chiral center, resulting in two enantiomers: (R)- and (S)-. It is highly probable that these two enantiomers would display different biological activities. One enantiomer (the eutomer) might be significantly more potent than the other (the distomer). nih.gov
| Hypothetical Derivative | Stereoisomer | Expected Biological Activity | Rationale |
| 2-Methyl-4-[4-(methylamino)phenyl]morpholin-3-one | (R)-enantiomer | Potentially High | The methyl group is oriented correctly to fit into a small hydrophobic pocket or to avoid a steric clash in the binding site. |
| 2-Methyl-4-[4-(methylamino)phenyl]morpholin-3-one | (S)-enantiomer | Potentially Low or Inactive | The methyl group is oriented in a way that prevents optimal binding, perhaps due to steric hindrance with an amino acid residue. |
This differential activity underscores the importance of controlling stereochemistry during drug design and synthesis. Often, the synthesis of a single, desired stereoisomer is a key objective to maximize therapeutic effects and minimize potential off-target activities that could be associated with the less active isomer. researchgate.net
Mechanistic Investigations of 4 4 Methylamino Phenyl Morpholin 3 One S Molecular Interactions
Identification and Characterization of Putative Biological Targets
The primary biological target of 4-[4-(Methylamino)phenyl]morpholin-3-one has been identified as Interleukin-2-inducible T-cell kinase (ITK). sigmaaldrich.commedchemexpress.commedchemexpress.comimmune-system-research.comncats.io ITK is a member of the Tec family of non-receptor tyrosine kinases and plays a crucial role in T-cell receptor (TCR) signaling. medchemexpress.comnih.govnih.gov This kinase is critical for processes such as T-cell activation, which is essential for proper immune responses but can also contribute to inflammatory and autoimmune diseases when dysregulated. immune-system-research.comnih.gov
The compound demonstrates significant selectivity for ITK. sigmaaldrich.comncats.io While it potently inhibits ITK, its effect on other kinases is considerably lower. Studies have shown that much higher concentrations of the compound are required to inhibit other kinases, including Fyn, IR (Insulin Receptor), Lck (Lymphocyte-specific protein tyrosine kinase), and Btk (Bruton's tyrosine kinase). sigmaaldrich.com This selectivity suggests that this compound is a specific inhibitor, making it a valuable tool for studying ITK-mediated processes. sigmaaldrich.comncats.ionih.gov The compound has been used as a chemical probe to investigate the role of ITK in various biological contexts, including HIV replication, due to the kinase's involvement in T-cell activation, chemokine receptor function, and actin reorganization, all of which are pertinent to viral infection. nih.gov
Table 1: Target Selectivity of this compound
| Target Kinase | IC50 |
|---|---|
| ITK | 19 nM sigmaaldrich.com |
| Fyn | 1.1 µM sigmaaldrich.com |
| IR | 1.1 µM sigmaaldrich.com |
| Lck | 2.4 µM sigmaaldrich.com |
Elucidation of Binding Modes and Affinities with Target Biomolecules
The binding affinity of this compound for its primary target, ITK, is potent, with a reported half-maximal inhibitory concentration (IC50) of 19 nM. sigmaaldrich.commedchemexpress.comncats.io Kinetic studies have revealed that the compound acts as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site within the kinase domain of ITK. sigmaaldrich.commedchemexpress.comimmune-system-research.com
X-ray crystallography studies have provided detailed insights into the binding mode. acs.org The inhibitor uniquely stabilizes the activation loop of ITK in an inactive conformation that blocks substrate binding. sigmaaldrich.comacs.org This structural arrangement is key to its inhibitory effect. Despite its potent binding, the interaction is reversible. nih.gov Off-rate experiments have shown that this compound dissociates from ITK relatively quickly, with a measured residence time of approximately 32 minutes. nih.gov This contrasts with irreversible inhibitors which form a permanent covalent bond with their target. nih.gov
Modulation of Specific Biochemical Pathways and Cellular Processes
By inhibiting ITK, this compound effectively blocks several downstream signaling events initiated by T-cell receptor (TCR) activation. medchemexpress.comimmune-system-research.com A key event in this pathway is the phosphorylation and activation of Phospholipase C-gamma1 (PLCγ1). medchemexpress.comnih.gov Research demonstrates that the compound inhibits ITK-dependent tyrosine phosphorylation of PLCγ1 in Jurkat T-cells at sub-micromolar concentrations. sigmaaldrich.comncats.io
The inhibition of the ITK-PLCγ1 axis leads to the suppression of subsequent cellular processes. These include a reduction in calcium mobilization, a critical second messenger in T-cell activation, and decreased secretion of Interleukin-2 (IL-2), a cytokine vital for T-cell proliferation. sigmaaldrich.commedchemexpress.comncats.io Consequently, the compound effectively inhibits T-cell proliferation in vitro in both human and mouse cells. sigmaaldrich.commedchemexpress.comncats.io Furthermore, studies have shown that this compound can disrupt multiple stages of HIV replication by interfering with the T-cell activation processes that the virus exploits. nih.gov
Table 2: Cellular Processes Modulated by this compound
| Cellular Process | Effect | IC50 | Cell Type/System |
|---|---|---|---|
| PLCγ1 Tyrosine Phosphorylation | Inhibition | <300 nM sigmaaldrich.com | αCD3-stimulated Jurkat T-cells |
| Calcium Mobilization | Inhibition | 52 nM sigmaaldrich.com | αCD3-stimulated Jurkat T-cells |
| IL-2 Secretion | Inhibition | 72 nM sigmaaldrich.com | αCD3-stimulated EL4 cells |
| IL-2 Secretion | Inhibition | 250 nM sigmaaldrich.com | αCD3-stimulated Jurkat cells |
| IL-2 Secretion | Inhibition | 380 nM sigmaaldrich.com | αCD3-stimulated murine splenocytes |
| IL-2 Secretion | Inhibition | 390 nM sigmaaldrich.com | αCD3-stimulated human PBMCs |
Enzyme Inhibition/Activation Kinetics and Mechanisms
The mechanism of enzyme inhibition by this compound is characterized as ATP-competitive and reversible. sigmaaldrich.commedchemexpress.comnih.gov This means it competes with ATP for binding to the active site of the ITK enzyme but does not permanently inactivate it. sigmaaldrich.commedchemexpress.comimmune-system-research.com The potency of this inhibition is high, reflected by an IC50 value of 19 nM for ITK kinase activity. sigmaaldrich.commedchemexpress.comncats.io
The compound exhibits significant selectivity, being over 55-fold more selective for ITK compared to many other kinases and over 200-fold more selective against other Tec family kinases. sigmaaldrich.comncats.io For instance, the IC50 values for inhibiting other related kinases such as Fyn, Lck, and Btk are in the micromolar range, highlighting its specificity for ITK. sigmaaldrich.com The reversible nature of the inhibition is confirmed by its rapid dissociation from the ITK enzyme. nih.gov This kinetic profile, combining potent, selective, and reversible ATP-competitive inhibition, defines the molecular mechanism through which this compound exerts its biological effects.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-(4-Aminophenyl)morpholin-3-one (B139978) |
| 4-(3-Aminophenyl)morpholin-3-one |
| BMS-509744 |
| Bruton's tyrosine kinase (Btk) |
| Ibrutinib |
| Interleukin-2 (IL-2) |
| PRN694 |
| RO5191614 |
| Sunitinib |
| Phospholipase C-gamma1 (PLCγ1) |
Computational and Theoretical Chemistry Studies of 4 4 Methylamino Phenyl Morpholin 3 One
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be employed to investigate the electronic properties of 4-[4-(Methylamino)phenyl]morpholin-3-one. These studies would elucidate the molecule's three-dimensional structure, electron distribution, and orbital energies.
Key parameters that would be calculated include:
Molecular Geometry: Determining the most stable conformation of the molecule.
Distribution of Electron Density: Identifying electron-rich and electron-poor regions, which are critical for understanding intermolecular interactions.
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to visualize regions susceptible to electrophilic and nucleophilic attack.
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are important indicators of a molecule's chemical reactivity and kinetic stability.
While specific data for this compound is not publicly available, such calculations would be a standard step in its computational analysis.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Given that this compound has been identified as a potential inhibitor of Factor XIa, a key enzyme in the blood coagulation cascade, molecular docking and dynamics simulations would be central to understanding its mechanism of action.
Molecular Docking: This computational technique would be used to predict the preferred binding orientation of this compound within the active site of Factor XIa. The results would be evaluated based on a scoring function that estimates the binding affinity. This helps in understanding the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations would be performed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide a more realistic model of the biological environment and can confirm the stability of the binding pose predicted by docking. MD simulations can also reveal conformational changes in the protein or ligand upon binding and provide a more accurate estimation of binding free energies.
In Silico ADME Prediction and Pharmacokinetic Modeling
Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico tools play a crucial role in predicting these properties early in the drug discovery process, saving time and resources.
For this compound, a variety of computational models would be used to predict its pharmacokinetic profile.
| ADME Property | Predicted Parameter | Importance |
| Absorption | Human Intestinal Absorption (HIA), Caco-2 permeability | Predicts how well the compound is absorbed from the gut into the bloodstream. |
| Distribution | Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB) | Determines where the compound travels in the body and its availability to act on the target. |
| Metabolism | Cytochrome P450 (CYP) enzyme inhibition/induction | Predicts how the compound is broken down by the body and potential drug-drug interactions. |
| Excretion | Total clearance | Estimates how quickly the compound is removed from the body. |
| Toxicity | hERG inhibition, Ames mutagenicity, hepatotoxicity | Early prediction of potential toxic effects. |
Interactive Data Table: Representative In Silico ADME Predictions for a Drug-like Molecule. Note: This is a generalized table as specific data for the compound is not available.
De Novo Design and Virtual Screening Methodologies for Novel Analogues
Computational methods are also pivotal in the discovery of novel and improved analogues of a lead compound like this compound.
Virtual Screening: This involves screening large libraries of chemical compounds computationally to identify those that are likely to bind to a specific target, such as Factor XIa. This can be done through structure-based methods (docking) or ligand-based methods (searching for molecules with similar properties to known inhibitors).
De Novo Design: This approach involves designing new molecules from scratch or by modifying an existing scaffold. Algorithms can be used to "grow" a molecule within the active site of the target protein, optimizing its interactions. For this compound, de novo design could be used to explore modifications to the morpholin-3-one (B89469) or the methylaminophenyl moieties to improve potency, selectivity, or pharmacokinetic properties. Techniques like scaffold hopping or bioisosteric replacement would be employed to generate novel chemical entities.
In Vitro Biological Evaluation and Cellular Assays of 4 4 Methylamino Phenyl Morpholin 3 One Derivatives
Assessment of Cellular Activity in Disease Model Systems (e.g., cancer cell lines)
The morpholine (B109124) ring is a key pharmacophore in medicinal chemistry, and its derivatives are frequently evaluated for their antitumor properties. ijprems.comresearchgate.net The cellular activity of compounds structurally related to 4-[4-(Methylamino)phenyl]morpholin-3-one has been assessed against various human cancer cell lines to determine their antiproliferative and cytotoxic potential.
For instance, hybrid compounds that incorporate both morpholine and other biologically active moieties, such as quinazolinone-thiazole hybrids, have been synthesized and evaluated. One such study investigated the cytotoxic effects of quinazolinone-thiazole derivatives on prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines using the MTT assay. researchgate.net The results indicated that certain derivatives efficiently inhibited the growth of all tested cell lines in a dose-dependent manner, with IC₅₀ values in the low micromolar range. researchgate.net Specifically, compound A3 (structure not fully specified in the source) showed IC₅₀ values of 10 µM on both PC3 and MCF-7 cells, and 12 µM on HT-29 cells. researchgate.net
Similarly, a series of novel 4-[3-fluoro-4-(morpholin-4-yl)]phenyl-1H-1,2,3-triazole derivatives were synthesized and tested for their anticancer activity against MCF-7 and HeLa (cervical carcinoma) cell lines. researchgate.net Phenylacetamide derivatives have also been studied, with some compounds demonstrating potent cytotoxic effects against breast cancer (MDA-MB468, MCF-7) and pheochromocytoma (PC-12) cell lines. tbzmed.ac.ir These studies highlight that the morpholine scaffold, when appropriately substituted, is a promising basis for the development of new anticancer agents. The antiproliferative activity is often linked to the ability of these compounds to induce apoptosis and arrest the cell cycle. nih.gov
Table 1: Cytotoxic Activity of Related Morpholine and Quinazolinone Derivatives
| Compound Class | Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Quinazolinone-Thiazole Hybrid (A3) | PC3 (Prostate) | 10 µM | researchgate.net |
| Quinazolinone-Thiazole Hybrid (A3) | MCF-7 (Breast) | 10 µM | researchgate.net |
| Quinazolinone-Thiazole Hybrid (A3) | HT-29 (Colon) | 12 µM | researchgate.net |
| Phenylacetamide Derivative (3j) | MDA-MB468 (Breast) | 0.76 µM | tbzmed.ac.ir |
| 4-Phenyl-2-quinolone (HPK) | HL-60 (Leukemia) | 0.4-1.0 µM | nih.gov |
High-Throughput Screening (HTS) Methodologies for Biological Discovery
High-throughput screening (HTS) is an essential tool for discovering novel biological activities of chemical compounds by testing large libraries against specific targets or cellular systems. For the parent compound, 4-(4-aminophenyl)morpholin-3-one (B139978), high-throughput phenotypic profiling (HTPP) has been conducted using the Cell Painting assay. epa.gov
The Cell Painting assay is an image-based, high-content screening method that uses multiple fluorescent dyes to stain different cellular compartments and organelles. epa.gov By analyzing the morphological changes induced by a compound, a detailed "phenotypic profile" or "fingerprint" is generated. This profile can provide insights into the compound's mechanism of action by comparing it to the profiles of reference compounds with known biological activities. The U.S. Environmental Protection Agency (EPA) has utilized this assay to gather bioactivity data on a vast number of chemicals, including 4-(4-aminophenyl)morpholin-3-one, as part of the ToxCast program. epa.gov Such HTS approaches are invaluable for identifying initial leads and prioritizing compounds for further, more detailed biological evaluation.
Target Engagement Studies in Cell-Based Assays
Identifying the molecular target of a bioactive compound is crucial for understanding its mechanism of action. For morpholine derivatives, target engagement studies in cell-based assays have implicated several protein families.
Kinases: The morpholine moiety is a structural component of several approved kinase inhibitors, such as the PI3K inhibitor GDC-0941 and the mTOR inhibitor Torin1. ijprems.com The ability of the morpholine ring to improve pharmacokinetic properties and interact with target proteins makes it a valuable scaffold in kinase inhibitor design. ijprems.com Compounds containing a quinoline (B57606) or quinazoline (B50416) core, which are sometimes studied alongside morpholine derivatives, are known to inhibit, regulate, and modulate kinase receptor signal transduction pathways, including c-Met, KDR, c-Kit, and flt-3. google.com
Tubulin: Certain heterocyclic compounds structurally related to morpholinones, such as 4-phenyl-2-quinolone (4-PQ) derivatives, have been identified as antimitotic agents that inhibit tubulin polymerization by binding to the colchicine-binding site. nih.govmdpi.com Cell-based assays for these compounds often involve assessing cell cycle arrest at the G2/M phase and downstream effects like apoptosis induction. nih.gov
Sterol Biosynthesis Enzymes: In the context of antifungal activity, morpholine derivatives like fenpropimorph (B1672530) are known to act on two distinct enzymes in the ergosterol (B1671047) biosynthesis pathway: sterol Δ¹⁴ reductase and sterol Δ⁷-Δ⁸ isomerase. nih.gov Target engagement in fungal cells can be confirmed by analyzing the accumulation of specific sterol intermediates.
Cytotoxicity and Selectivity Profiling in Non-Clinical Cell Models
An ideal therapeutic agent should exhibit high potency against diseased cells while showing minimal toxicity toward normal, healthy cells. Cytotoxicity and selectivity profiling of morpholine derivatives is typically performed by comparing their effects on cancer cell lines versus non-cancerous cell models, such as normal human fibroblasts.
Studies on polyphenolic derivatives of quinazolin-4(3H)-one, a related heterocyclic system, have demonstrated this principle. These compounds showed significant cytotoxicity against lung (A549) and prostate (LNCaP) carcinoma cells while displaying high cytocompatibility with normal human foreskin fibroblast (BJ) cells. nih.gov Similarly, certain hybrid compounds containing a morpholine structure were found to have potent antiproliferative activities against cancer cell lines with lower toxicity to non-cancer cells compared to reference drugs like celecoxib. researchgate.net The evaluation of N-substituted polyfluorinated derivatives of 2-amino-1,4-naphthoquinone also revealed compounds that were cytotoxic to human myeloma (RPMI 8226) and mammary adenocarcinoma (MCF-7) cells at low micromolar concentrations while being significantly less toxic to normal mouse fibroblast cells (LMTK and PMF). chemicalbook.com This selectivity is a critical factor for advancing a compound toward further preclinical development.
Functional Assays for Specific Biological Processes (e.g., nitric oxide production, receptor modulation)
Beyond cytotoxicity, functional assays are employed to probe the effects of compounds on specific biological pathways. Derivatives of morpholine have been evaluated for their ability to modulate the production of nitric oxide (NO), a key signaling molecule involved in inflammation and neurotransmission. nih.gov
Overproduction of NO by inducible nitric oxide synthase (iNOS) is implicated in various inflammatory conditions. nih.gov A study on 3-morpholino-1-phenylpropan-1-one (B1605873) analogues, which are structurally related to the core of interest, investigated their inhibitory effects on NO production in lipopolysaccharide (LPS)-induced BV2 microglial cells. nih.gov Among the synthesized compounds, the 2-trifluoromethyl analogue 16n demonstrated a significantly higher inhibitory activity (IC₅₀ = 8.6 µM) compared to the parent compound. nih.gov Further investigation showed that this compound suppressed NO production in a dose-dependent manner without affecting cell viability and acted by inhibiting the expression of the iNOS enzyme. nih.gov These findings suggest that the morpholine scaffold can be a template for developing inhibitors of NO production, with potential applications in treating neuroinflammatory diseases.
Table 2: Inhibition of Nitric Oxide Production by Morpholine Analogues
| Compound | Cell Line | Assay | Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| 3-morpholino-1-phenylpropan-1-one (Parent Compound) | LPS-induced BV2 | NO Production | > 50 µM | nih.gov |
| 2-trifluoromethyl analogue (16n) | LPS-induced BV2 | NO Production | 8.6 µM | nih.gov |
Antimicrobial and Antifungal Activity Evaluations
The morpholine and morpholinone scaffolds are present in several known antimicrobial and antifungal agents. Consequently, new derivatives are often screened for these activities.
Antifungal Activity: A series of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives were identified as fungicidal agents against Candida and Aspergillus species. nih.gov Further optimization led to a compound with broad-spectrum in vitro activity against various molds and dermatophytes, which also showed efficacy in a murine model of systemic Candida albicans infection. nih.gov Thiazol-2(3H)-imine derivatives bearing a morpholinopropyl group have also been synthesized and tested against pathogenic Candida species, showing activity comparable to the standard drug ketoconazole. nih.gov
Antimicrobial Activity: Pyrazole derivatives of 4-(4-aminophenyl)morpholin-3-one have been synthesized and evaluated for their antimicrobial properties. connectjournals.com Other studies on different morpholine derivatives have reported activity against various bacterial strains. researchgate.net For example, peptidomimetics incorporating a 3,4-dihydroxyphenyl scaffold demonstrated significant antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Acinetobacter baumannii, Pseudomonas aeruginosa) bacteria, with MIC values in the low micromolar range. mdpi.com
Table 3: Antimicrobial and Antifungal Activity of Morpholine-Related Derivatives
| Compound Class | Organism | Activity Type | Activity (MIC/IC₅₀) | Reference |
|---|---|---|---|---|
| 2-(2-oxo-morpholin-3-yl)-acetamide derivative | Candida albicans | Antifungal | Fungicidal | nih.gov |
| Thiazol-2(3H)-imine derivative (2e) | Candida parapsilosis | Antifungal | MIC₅₀ = 1.23 µg/mL | nih.gov |
| Pyrazole derivative of 4-(4-aminophenyl)morpholin-3-one | Various microbes | Antimicrobial | Activity reported | connectjournals.com |
| 3,4-dihydroxy-phenyl peptidomimetic (5a) | E. coli / S. aureus | Antibacterial | MIC = 0.25 - 4.0 µM | mdpi.com |
Preclinical in Vivo Studies in Non Human Models Involving 4 4 Methylamino Phenyl Morpholin 3 One Analogues
Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessment in Animal Models
The pharmacokinetic and pharmacodynamic profiles of novel compounds are critical for determining their potential as drug candidates. In vivo studies in animal models provide essential data on how the body affects the drug (pharmacokinetics) and how the drug affects the body (pharmacodynamics).
Pharmacokinetic studies of morpholino oligomer conjugates have demonstrated that modifications to the core structure can significantly alter their behavior in biological systems. For instance, the conjugation of a cell-penetrating peptide (CPP) to a phosphorodiamidate morpholino oligomer (PMO) has been shown to improve the kinetic profile of the parent compound. nih.gov In a study conducted in rats, CPP conjugation resulted in a two-fold increase in the estimated elimination half-life and a four-fold increase in the volume of distribution. nih.gov This enhancement in the pharmacokinetic profile, including an increased area under the plasma concentration-time curve, suggests that structural modifications can lead to improved drug exposure. nih.gov
The oral bioavailability of a compound is a key determinant of its clinical utility. Studies on other heterocyclic compounds, such as a pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, have highlighted the importance of achieving excellent oral bioavailability in preclinical models. mdpi.com For selective androgen receptor modulators (SARMs) like S-1, pharmacokinetic assessments in rats have shown a low clearance, a moderate volume of distribution, and a terminal half-life ranging from 3.6 to 5.2 hours after intravenous administration, with an oral bioavailability of 55% to 60%. These types of studies are fundamental in characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities.
Table 1: Comparative Pharmacokinetic Parameters of a PMO and its CPP-PMO Conjugate in Rats
| Parameter | PMO | CPP-PMO Conjugate | Fold Change |
| Elimination Half-Life (t½) | X | 2X | 2 |
| Volume of Distribution (Vd) | Y | 4Y | 4 |
| Area Under the Curve (AUC) | Z | Increased | >1 |
Note: 'X', 'Y', and 'Z' represent the baseline values for the unconjugated PMO. Data is illustrative based on findings reported in Amantana et al., 2007. nih.gov
Biodistribution and Metabolite Profiling in Vivo
Understanding the distribution of a drug and its metabolites throughout the body is crucial for assessing its efficacy and potential for off-target effects. In vivo biodistribution studies often utilize radiolabeled compounds to track their localization in various tissues.
For instance, studies with [¹¹C]-labeled compounds like (R)-1-(2-chlorophenyl)-N-(1-methylpropyl)-3-isoquinolinecarboxamide ([¹¹C]PK11195), an imaging agent for peripheral benzodiazepine (B76468) receptors, have provided detailed whole-body distribution maps in humans. researchgate.net These studies revealed high radioactivity levels in the urinary bladder, adrenal glands, liver, salivary glands, heart, and kidneys. researchgate.net The metabolism of such compounds can vary significantly among individuals, highlighting the importance of characterizing metabolic pathways. researchgate.net
Similarly, the biodistribution of a cell-penetrating peptide-morpholino oligomer (CPP-PMO) conjugate was investigated in rats. nih.gov Conjugation to the CPP was found to increase the uptake of the PMO in all tissues examined except for the brain, with the most significant increases observed in the liver, spleen, and lungs. nih.gov The CPP-PMO conjugate also exhibited greater tissue retention compared to the unconjugated PMO. nih.gov Mass spectrometry analysis indicated that while the PMO portion of the conjugate remained stable, the CPP portion underwent time-dependent degradation, with different degradation patterns observed in plasma versus tissue lysates. nih.gov
Table 2: Tissue Distribution of a CPP-PMO Conjugate in Rats
| Tissue | Relative Uptake Enhancement (CPP-PMO vs. PMO) |
| Liver | High |
| Spleen | High |
| Lungs | High |
| Kidney | Moderate |
| Heart | Moderate |
| Brain | None |
Note: This table summarizes the qualitative findings on tissue uptake enhancement as reported in Amantana et al., 2007. nih.gov
Efficacy Studies in Established Non-Human Disease Models (e.g., seizure models)
Preclinical efficacy studies in relevant animal models of disease are a cornerstone of drug development, providing proof-of-concept for a compound's therapeutic potential. For neurological disorders such as epilepsy, various in vivo and in vitro models are utilized to assess the antiepileptic effects of new chemical entities.
The 4-aminopyridine (B3432731) (4-AP) model is an established in vitro model of acute seizures that can recapitulate the antiepileptic efficacy of standard antiepileptic drugs (AEDs). nih.gov This model has been used to test the efficacy of new-generation AEDs, demonstrating that it is capable of detecting antiepileptic effects across different mechanisms of action with an efficacy similar to acute in vivo models. nih.gov While acute seizure models are valuable for initial screening, they may not fully represent the complexities of chronic epilepsy. nih.gov
In vivo studies in rodent models of malaria have demonstrated the efficacy of a pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, with activity comparable or superior to existing treatments like chloroquine. mdpi.com Such studies are essential for establishing the therapeutic potential of a compound before it can be considered for clinical development.
Mechanistic Validation and Target Engagement in Whole Organism Systems
Confirming that a drug candidate interacts with its intended molecular target in vivo is a critical step in mechanistic validation. This can be achieved through various techniques, including imaging and biomarker analysis.
For compounds targeting the peripheral benzodiazepine receptor (PBR), positron emission tomography (PET) imaging with radiolabeled ligands like [¹¹C]PK11195 allows for the in vivo assessment of receptor activity. researchgate.net This provides direct evidence of target engagement in a whole organism system.
The mechanism of action for some antimalarial 4-aminoquinoline (B48711) derivatives has been shown to involve the inhibition of hemozoin formation, leading to the accumulation of toxic heme in the parasite. mdpi.com While this is an in vitro finding, it provides a clear hypothesis for the mechanism of action that can be further investigated in vivo.
Advanced Analytical Methodologies for Characterization and Quantification of 4 4 Methylamino Phenyl Morpholin 3 One
High-Resolution Spectroscopic Techniques (NMR, Mass Spectrometry, IR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structural elucidation. For the precursor, 4-(4-aminophenyl)morpholin-3-one (B139978), characteristic proton (¹H) and carbon-¹³ (¹³C) NMR signals have been reported. chemicalbook.com The introduction of a methyl group on the aniline (B41778) nitrogen of the target compound would induce predictable shifts in the NMR spectra.
Expected ¹H NMR Spectral Features for 4-[4-(Methylamino)phenyl]morpholin-3-one:
A singlet corresponding to the N-methyl protons, likely appearing in the range of 2.8-3.0 ppm.
The aromatic protons would exhibit an AA'BB' system, with signals shifted slightly compared to the primary amine precursor.
The morpholine (B109124) ring protons would present as multiplets, similar to the precursor.
Expected ¹³C NMR Spectral Features:
A new signal for the N-methyl carbon, typically in the 30-40 ppm region.
Shifts in the aromatic carbon signals due to the electronic effect of the methylamino group.
The carbonyl carbon of the morpholin-3-one (B89469) ring would remain a key diagnostic peak.
Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of the compound. For this compound, the expected nominal mass would be higher than that of its precursor, 4-(4-aminophenyl)morpholin-3-one (192.21 g/mol ). nih.govnih.gov High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass and elemental composition, confirming the molecular formula.
Infrared (IR) Spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the secondary amine, the C=O stretching of the amide in the morpholinone ring, and various C-H and C-N stretching and bending vibrations. chemicalbook.com
| Spectroscopic Data for the Related Compound 4-(4-aminophenyl)morpholin-3-one | |
| Technique | Observed Features |
| ¹H NMR | Signals corresponding to the aromatic and morpholine ring protons. chemicalbook.com |
| ¹³C NMR | Resonances for all 10 carbon atoms, including the carbonyl carbon. chemicalbook.com |
| IR (KBr) | Characteristic peaks for N-H, C=O, and other functional groups. chemicalbook.com |
| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight. chemicalbook.com |
Chromatographic Methods for Purity Assessment and Impurity Profiling (e.g., HPLC, GC, UPLC)
Chromatographic techniques are indispensable for determining the purity of this compound and for identifying and quantifying any process-related or degradation impurities.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods for the analysis of non-volatile and thermally labile compounds like morpholinone derivatives. rsc.orgmdpi.comnih.govresearchgate.net Reversed-phase chromatography, using a C18 or similar stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol), would be the standard approach. rsc.orgmdpi.comnih.govresearchgate.net Method development would focus on optimizing parameters such as mobile phase composition, pH, and column temperature to achieve adequate separation of the main compound from any impurities. Photodiode array (PDA) detection would allow for the monitoring of the elution profile at multiple wavelengths, aiding in peak identification and purity assessment. rsc.org
Gas Chromatography (GC) , often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is suitable for volatile and thermally stable compounds. While direct GC analysis of this compound might be challenging due to its polarity and molecular weight, derivatization could be employed to increase its volatility and improve chromatographic performance.
The profiling of impurities is a critical aspect of quality control. As this compound can be an intermediate or impurity in the synthesis of other active pharmaceutical ingredients, such as Rivaroxaban, established impurity profiling methods for these related drugs can provide valuable insights. svaklifesciences.com
| Typical Chromatographic Conditions for Related Compounds | |
| Parameter | Condition |
| Technique | HPLC/UPLC |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) rsc.org |
| Mobile Phase | Acetonitrile and Ammonium Acetate Buffer rsc.org |
| Detection | PDA or MS rsc.orgmdpi.com |
Crystallographic Studies for Solid-State Structure Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. While no crystal structure for this compound is currently available in open literature, studies on analogous compounds provide a template for understanding its likely solid-state conformation. For instance, the crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one reveals a chair conformation for the morpholine ring. researchgate.netnih.gov It is highly probable that the morpholine ring in this compound also adopts a similar low-energy chair conformation. Such a study would definitively establish bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding its physical properties and behavior.
| Crystallographic Data for a Related Morpholine Derivative | |
| Compound | 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one researchgate.netnih.gov |
| Crystal System | Orthorhombic researchgate.netnih.gov |
| Space Group | Pbca researchgate.netnih.gov |
| Key Feature | The morpholine ring adopts a chair conformation. researchgate.netnih.gov |
Advanced Hyphenated Techniques for Complex Sample Analysis
For the analysis of this compound in complex matrices, such as biological fluids or in the presence of multiple other compounds, hyphenated techniques are indispensable.
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools that combine the separation capabilities of LC with the sensitive and selective detection of MS. rsc.orgmdpi.comnih.govresearchgate.netrsc.org These techniques are particularly useful for quantifying trace amounts of the compound and its metabolites. The development of a UPLC-MS/MS method would involve optimizing the chromatographic separation and the mass spectrometric parameters (e.g., selection of precursor and product ions for multiple reaction monitoring) to ensure high sensitivity and specificity. mdpi.comnih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, likely after a suitable derivatization step, for the analysis of the compound in less complex matrices or for volatile impurity profiling.
These hyphenated techniques are central to pharmacokinetic studies and for the quality control of pharmaceuticals where this compound may be a relevant analyte.
Emerging Research Directions and Future Perspectives in 4 4 Methylamino Phenyl Morpholin 3 One Chemistry
Role of 4-[4-(Methylamino)phenyl]morpholin-3-one as a Chemical Probe
A chemical probe is a small molecule that is used to study and manipulate a biological system, often by selectively interacting with a specific protein or pathway. nih.gov The design of effective chemical probes requires a deep understanding of structure-activity relationships (SAR), where the morpholine (B109124) ring is often considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical and metabolic properties. nih.gov The N-aryl morpholinone scaffold, as seen in this compound, provides a key building block for creating such probes.
The versatility of the morpholine ring allows for its incorporation into a wide array of molecular architectures, influencing properties like solubility and pharmacokinetic profiles. nih.govresearchgate.net For instance, the related compound, 4-(4-aminophenyl)morpholin-3-one (B139978), is a crucial intermediate in the synthesis of the anticoagulant drug Rivaroxaban, highlighting the therapeutic relevance of this scaffold. nbinno.com Derivatives of N-aryl morpholinones are being investigated for a variety of biological activities, including their potential as anticancer, antimicrobial, and anti-inflammatory agents. nbinno.comgoogle.com
The development of this compound and its analogues as chemical probes would involve systematic structural modifications to optimize their binding affinity and selectivity for specific biological targets. This could entail substitutions on the phenyl ring or modifications to the morpholinone core. Such probes would be invaluable tools for elucidating the roles of various enzymes and receptors in disease processes, thereby paving the way for the discovery of new drug candidates. The synthesis of such probes can be achieved through various methods, including the reduction of a corresponding nitro-compound or through N-alkylation of the parent amine. utexas.edu
Integration with Artificial Intelligence and Machine Learning for Compound Discovery
The traditional process of drug discovery is often lengthy, expensive, and characterized by a high rate of failure. aurigeneservices.comnih.gov The integration of artificial intelligence (AI) and machine learning (ML) has emerged as a transformative approach to expedite this process. aurigeneservices.comnih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates and optimize their properties. nih.govmdpi.com
For the discovery of novel compounds based on the this compound scaffold, AI and ML can be applied in several ways:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netmdpi.com Machine learning algorithms, such as random forests and support vector machines, can build highly predictive QSAR models for N-aryl lactams, guiding the design of new derivatives with improved potency and selectivity. nih.govresearchgate.net
Virtual Screening: AI-powered virtual screening can rapidly evaluate large libraries of virtual compounds to identify those that are most likely to bind to a specific biological target. nih.gov This can significantly reduce the number of compounds that need to be synthesized and tested in the laboratory.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, tailored to fit the binding site of a target protein. nih.gov This opens up new avenues for exploring the chemical space around the N-aryl morpholinone scaffold.
Prediction of Physicochemical Properties: AI algorithms can accurately predict key drug-like properties such as solubility, bioavailability, and toxicity, helping to prioritize compounds with a higher probability of success in clinical development. nih.govmdpi.com
The application of these AI and ML techniques to the this compound chemical space holds immense potential for accelerating the discovery of new therapeutic agents.
Addressing Research Challenges and Unmet Needs in N-Aryl Morpholinone Chemistry
Despite the promise of N-aryl morpholinones, several research challenges need to be addressed to fully unlock their potential. A primary challenge lies in the development of efficient and sustainable synthetic methodologies. While methods like the Ullmann-type coupling and Buchwald-Hartwig amination have been employed for the synthesis of N-aryl lactams, they often require harsh reaction conditions, expensive catalysts, and may suffer from poor functional group tolerance. uni-regensburg.deresearchgate.net
Key areas for future research in the synthesis of N-aryl morpholinones include:
Development of Greener Synthetic Routes: There is a need for more environmentally friendly synthetic methods that utilize milder reaction conditions, readily available starting materials, and minimize waste generation. researchgate.net Photoredox catalysis is one such promising approach for the N-arylation of lactams. uni-regensburg.de
Improving Regioselectivity: The regioselective functionalization of the N-aryl morpholinone scaffold is crucial for establishing clear structure-activity relationships. nih.govnih.gov Developing methods that allow for precise control over the position of substituents on both the aryl ring and the morpholinone core is an ongoing challenge. nih.govyoutube.com
Enhancing Functional Group Tolerance: Synthetic methods that are tolerant of a wide range of functional groups are highly desirable, as they allow for the rapid generation of diverse compound libraries for biological screening. researchgate.net
Addressing these synthetic challenges will be critical for advancing the field of N-aryl morpholinone chemistry and facilitating the discovery of new bioactive molecules.
Q & A
Q. What are the recommended synthetic routes for 4-[4-(Methylamino)phenyl]morpholin-3-one, and how do they compare in yield and scalability?
The synthesis of morpholin-3-one derivatives typically involves condensation reactions or reductive amination. For example, eco-friendly protocols for analogous compounds use stepwise substitutions, such as introducing methylamino groups via nucleophilic displacement or catalytic hydrogenation . A method described for structurally similar compounds employs reductive amination of ketones with methylamine, followed by cyclization using dehydrating agents (e.g., POCl₃ or HCl gas) . Yield optimization requires controlled temperature (40–60°C) and inert atmospheres to prevent oxidation. Scalability depends on solvent choice (e.g., THF or DMF) and purification via column chromatography or recrystallization .
Q. What analytical techniques are critical for characterizing the purity and structure of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., methylamino vs. morpholinone ring protons) and detects impurities.
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) stretching (~1700 cm⁻¹) and N–H bending (~3300 cm⁻¹) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for fluorinated morpholinone analogs .
- High-Performance Liquid Chromatography (HPLC) : Validates purity using reverse-phase columns (e.g., Chromolith C18) with UV detection at 254 nm .
Q. How does the stability of this compound vary under different storage conditions?
Stability studies for morpholinone derivatives recommend storage at –20°C in amber vials under nitrogen to prevent hydrolysis or oxidation. Thermal gravimetric analysis (TGA) of related compounds shows decomposition above 200°C, but accelerated aging tests (40°C/75% RH) are advised to assess shelf life . Degradation products may include oxidized amines or ring-opened byproducts, detectable via LC-MS .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and binding interactions of this compound in drug discovery?
Density Functional Theory (DFT) calculations optimize the compound’s geometry and electron distribution, revealing nucleophilic sites (e.g., morpholinone oxygen) for electrophilic modifications. Molecular docking with proteins (e.g., kinases) identifies binding affinities, leveraging crystallographic data from analogs . QSAR models correlate substituent effects (e.g., methylamino vs. fluoro groups) with bioactivity, guiding lead optimization .
Q. What experimental strategies resolve contradictions in reported biological activity data for morpholinone derivatives?
Discrepancies in IC₅₀ values often arise from assay conditions (e.g., buffer pH, co-solvents). Standardization using reference compounds (e.g., 3-(4-morpholinyl)phenylcarbamates) and dose-response validation across multiple cell lines (e.g., HEK293 vs. HeLa) improve reproducibility . Meta-analyses of published datasets can isolate confounding factors, such as impurity interference or metabolic instability .
Q. How do structural modifications to the morpholinone ring impact solubility and membrane permeability?
Introducing polar groups (e.g., hydroxyl or carboxyl) enhances aqueous solubility but may reduce blood-brain barrier penetration. LogP calculations and parallel artificial membrane permeability assays (PAMPA) quantify these trade-offs. For instance, fluorination at the phenyl ring improves lipophilicity and metabolic stability, as seen in spirocyclic morpholinone inhibitors .
Q. What advanced spectroscopic methods address challenges in detecting trace impurities or isomers?
- LC-MS/MS : Identifies isomeric byproducts (e.g., regioisomers from incomplete cyclization) with MRM transitions.
- 2D NMR (COSY, NOESY) : Distinguishes diastereomers via coupling constants and spatial correlations .
- X-ray Photoelectron Spectroscopy (XPS) : Detects surface contaminants in bulk samples .
Q. How can mechanistic studies elucidate the role of this compound in catalytic or enzymatic processes?
Stopped-flow kinetics and isotopic labeling (e.g., ¹⁵N-methylamine) track intermediate formation in reactions. For enzyme inhibition, pre-steady-state kinetics reveal binding constants (Kₐ, Kᵢ), while cryo-EM captures conformational changes in target proteins .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
